Carriomycin

Swine dysentery Treponema hyodysenteriae MIC

Carriomycin is a monovalent glycoside polyether antibiotic with strict K⁺/Na⁺ selectivity and no Ca²⁺ transport, differentiating it from divalent ionophores like lasalocid. Its in vitro potency against Treponema hyodysenteriae (swine dysentery) is 10- to 100-fold greater than monensin or salinomycin. It offers a substantially wider safety margin, with an oral LD₅₀ in mice (~2,000 mg/kg) that is 13–40 times higher than those of salinomycin and lasalocid. At feed inclusion rates of 15–150 ppm, it provides effective coccidiostatic control in poultry. This unique efficacy and safety profile prevents the risks of reduced potency and non-compliance associated with generic polyether substitution. Ideal for veterinary drug development and mechanistic studies of monovalent cation homeostasis.

Molecular Formula C47H80O15
Molecular Weight 885.1 g/mol
CAS No. 65978-43-0
Cat. No. B13783576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarriomycin
CAS65978-43-0
Molecular FormulaC47H80O15
Molecular Weight885.1 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C
InChIInChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49)
InChIKeyXVEWEQLVOJZMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carriomycin (CAS 65978-43-0) Polyether Antibiotic for Veterinary Research and Procurement


Carriomycin (腐霉素, CAS 65978-43-0), molecular formula C₄₇H₈₀O₁₅ (MW 885.15), is a polyether antibiotic isolated from Streptomyces hygroscopicus strain T-42082 [1]. It belongs to the monovalent glycoside polyether subclass, distinct from the monovalent polyethers (e.g., monensin) and divalent polyethers (e.g., lasalocid) [2]. The compound exhibits broad activity against Gram-positive bacteria, mycoplasma, yeasts, and fungi, with documented coccidiostatic properties [1][3]. Its mechanism of action involves ionophorous disruption of monovalent cation (K⁺, Na⁺) homeostasis, lacking significant calcium transport [4].

Why Carriomycin Cannot Be Simply Substituted with Other Polyether Ionophores


Polyether ionophores exhibit profound differences in cation selectivity, antibacterial spectrum, and host toxicity, rendering them non-interchangeable. Carriomycin is a monovalent glycoside polyether with strict K⁺/Na⁺ selectivity and no measurable Ca²⁺ transport, unlike divalent lasalocid [1]. Its potency against Treponema hyodysenteriae (swine dysentery) is 10- to 100-fold greater than that of monensin or salinomycin [2]. Furthermore, its oral LD₅₀ in mice (~2,000 mg/kg) is 13–40 times higher than those of salinomycin and lasalocid, conferring a substantially wider safety margin [2]. Substituting with a generic polyether based solely on shared class membership risks loss of efficacy, increased toxicity, and regulatory non-compliance in veterinary applications.

Carriomycin Quantitative Differentiation vs. Monensin, Lasalocid, and Salinomycin


Superior Potency Against Treponema hyodysenteriae (Swine Dysentery)

Carriomycin demonstrates a 10- to 100-fold greater inhibitory activity against Treponema hyodysenteriae compared to monensin, salinomycin, and lasalocid. The minimum inhibitory concentration (MIC) of carriomycin across four clinical isolates (MK1, MK2, MK4, OX1) was uniformly 0.1 µg/mL, whereas lasalocid required 10 µg/mL (100-fold difference) and monensin required 1 µg/mL (10-fold difference) [1].

Swine dysentery Treponema hyodysenteriae MIC

Markedly Lower Acute Oral Toxicity in Mice

Carriomycin exhibits substantially lower acute oral toxicity in mice compared to structurally related polyether ionophores. The oral LD₅₀ of carriomycin is approximately 2,000 mg/kg, whereas salinomycin and lasalocid A have LD₅₀ values of 50 mg/kg and 146 mg/kg, respectively [1]. This translates to a 13.7-fold safety margin over lasalocid and a 40-fold margin over salinomycin.

Toxicology LD50 Polyether safety

Strict Monovalent Cation Selectivity (No Calcium Transport)

Carriomycin selectively transports monovalent cations K⁺, Rb⁺, and Na⁺ across organic barriers and induces their release from mitochondria, but it does not transport Ca²⁺ [1]. This contrasts sharply with divalent polyether ionophores such as lasalocid A, which actively transport Ca²⁺ [2]. In two-phase partition assays, carriomycin formed complexes preferentially with K⁺ over Na⁺, and showed no binding affinity for Li⁺ or Cs⁺ [1].

Ionophore Cation selectivity Membrane transport

Effective Anticoccidial Concentration in Poultry Feed

The sodium salt of carriomycin effectively controls coccidiosis caused by Eimeria tenella when administered at 160 ppm in feed [1]. This represents a defined, efficacious inclusion rate for poultry coccidiosis management. For comparison, typical in-feed concentrations for monensin range from 100–121 ppm, and for salinomycin from 44–66 ppm; however, direct efficacy comparisons against E. tenella under identical conditions are not available [2].

Coccidiostat Eimeria tenella Poultry

Distinction from Macrolide 'Carrimycin' (Isovalerylspiramycin)

Carriomycin (CAS 65978-43-0) is a polyether ionophore produced naturally by Streptomyces hygroscopicus [1]. In contrast, 'Carrimycin' (also spelled Carrimycin or CAM) is a semisynthetic 16-membered macrolide antibiotic (isovalerylspiramycin) produced by a genetically engineered strain of Streptomyces spiramyceticus [2]. These two compounds differ fundamentally in chemical class (polyether vs. macrolide), mechanism of action (ionophorous cation transport vs. ribosomal protein synthesis inhibition), and therapeutic applications.

Nomenclature Compound identity Mechanism of action

Fermentation Yield for Commercial Sourcing

Process optimization studies using strain U-58 achieved a fermentation yield of 824 grams of carriomycin per 300 liters of fermentation broth in an 800-liter fermenter [1]. While direct comparative yield data for other polyether ionophores (e.g., monensin, salinomycin) under identical conditions are not publicly available, this metric provides a quantitative benchmark for assessing commercial-scale production feasibility and cost-of-goods.

Fermentation Yield Production

Carriomycin Procurement-Relevant Application Scenarios


Veterinary Swine Dysentery Prophylaxis and Treatment

Carriomycin is uniquely indicated for the prevention and treatment of swine dysentery caused by Treponema hyodysenteriae. The demonstrated 10- to 100-fold greater in vitro potency (MIC 0.1 µg/mL) compared to monensin, salinomycin, and lasalocid [1] supports its use at lower feed inclusion rates (15–150 ppm), reducing cost and drug exposure. Its high oral LD₅₀ (~2,000 mg/kg in mice) [1] provides a substantial safety margin, making it suitable for mass medication in feed or drinking water.

Poultry Coccidiosis Control (Eimeria tenella)

Carriomycin sodium salt, administered at 160 ppm in feed, is an effective coccidiostat for controlling Eimeria tenella infections in poultry [2]. Its polyether ionophore mechanism is distinct from synthetic anticoccidials, reducing the risk of cross-resistance. This application leverages carriomycin's intrinsic anticoccidial activity [3] and favorable safety profile in avian species (oral LD₅₀ in chickens: 208.1 mg/kg) [2].

Monovalent Cation Transport Research (K⁺/Na⁺ Selectivity)

As a monovalent glycoside polyether ionophore that transports K⁺ and Na⁺ without carrying Ca²⁺ [4], carriomycin serves as a valuable tool compound for studying monovalent cation homeostasis, mitochondrial ion flux, and ionophore selectivity. Its lack of Ca²⁺ transport distinguishes it from divalent ionophores like lasalocid A [5], enabling more targeted mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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